2-Bromo-4-chloro-3,5-dimethylphenol 2-Bromo-4-chloro-3,5-dimethylphenol
Brand Name: Vulcanchem
CAS No.: 38730-40-4
VCID: VC18569665
InChI: InChI=1S/C8H8BrClO/c1-4-3-6(11)7(9)5(2)8(4)10/h3,11H,1-2H3
SMILES:
Molecular Formula: C8H8BrClO
Molecular Weight: 235.50 g/mol

2-Bromo-4-chloro-3,5-dimethylphenol

CAS No.: 38730-40-4

Cat. No.: VC18569665

Molecular Formula: C8H8BrClO

Molecular Weight: 235.50 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chloro-3,5-dimethylphenol - 38730-40-4

Specification

CAS No. 38730-40-4
Molecular Formula C8H8BrClO
Molecular Weight 235.50 g/mol
IUPAC Name 2-bromo-4-chloro-3,5-dimethylphenol
Standard InChI InChI=1S/C8H8BrClO/c1-4-3-6(11)7(9)5(2)8(4)10/h3,11H,1-2H3
Standard InChI Key FKCAGICYXXBUAG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1Cl)C)Br)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a phenolic core with halogen and alkyl substituents at specific positions:

  • Bromine at the ortho position (C2)

  • Chlorine at the para position (C4)

  • Methyl groups at the meta positions (C3 and C5)

This arrangement creates steric hindrance and electronic effects that influence reactivity. The IUPAC name, 2-bromo-4-chloro-3,5-dimethylphenol, reflects this substitution pattern . The SMILES notation CC1=C(C=C(C(=C1Br)O)Cl)C and InChIKey FPHDGFXDUXNKKF-UHFFFAOYSA-N provide precise descriptors for computational modeling .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H8BrClO\text{C}_8\text{H}_8\text{BrClO}
Molecular Weight235.50 g/mol
Melting Point230°C (decomposes)
Solubility in Water1.2 g/L (25°C)
LogP (Octanol-Water)3.45

Synthetic Methodologies

Halogenation and Methylation Pathways

Industrial synthesis typically involves sequential halogenation and methylation steps:

  • Friedel-Crafts Methylation:

    • Phenol derivatives undergo alkylation using methyl iodide (CH3I\text{CH}_3\text{I}) or dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) in the presence of AlCl3\text{AlCl}_3.

    • Reaction conditions: 80–100°C, anhydrous environment.

  • Electrophilic Halogenation:

    • Bromination at C2 using Br2\text{Br}_2 in acetic acid.

    • Chlorination at C4 via Cl2\text{Cl}_2 gas under UV light.

Yield optimization requires precise control of stoichiometry and temperature, with typical yields ranging from 65% to 78%.

Purification and Characterization

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent.

  • Spectroscopic Confirmation:

    • 1H NMR^1\text{H NMR}: Methyl protons at δ 2.25–2.30 ppm; aromatic protons at δ 6.85–7.10 ppm .

    • IR Spectroscopy: O-H stretch at 3250 cm1^{-1}; C-Br at 550 cm1^{-1} .

Biological Activity and Mechanisms

Antimicrobial Efficacy

2-Bromo-4-chloro-3,5-dimethylphenol exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . Its mechanism involves:

  • Enzyme Inhibition: Disruption of microbial electron transport chains via binding to cytochrome P450 enzymes.

  • Membrane Disruption: Hydrophobic interactions with lipid bilayers, increasing permeability .

Table 2: Comparative Antimicrobial Activity

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli32
Candida albicans16

Structure-Activity Relationships (SAR)

  • Halogen Effects: Bromine enhances lipid solubility and target binding vs. chlorine’s electronegativity .

  • Methyl Groups: Improve metabolic stability by shielding the phenol ring from oxidative degradation.

Environmental and Toxicological Profile

Ecotoxicity and Persistence

  • Aquatic Toxicity: LC50_{50} for Daphnia magna = 12 mg/L (96 h) .

  • Biodegradation: Half-life of 28 days in soil under aerobic conditions .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.

  • Serves as a precursor for fluorescent probes in cellular imaging.

Material Science

  • Polymer Stabilization: Acts as a UV absorber in polyethylene films.

  • Coating Additives: Enhances corrosion resistance in epoxy resins.

Future Directions and Challenges

Green Synthesis Innovations

  • Catalytic Bromination: Developing Pd-catalyzed methods to reduce Br2\text{Br}_2 waste.

  • Biocatalysis: Exploring laccase enzymes for regioselective halogenation .

Environmental Mitigation

  • Advanced Oxidation Processes (AOPs): Using TiO2\text{TiO}_2/UV systems to degrade persistent residues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator